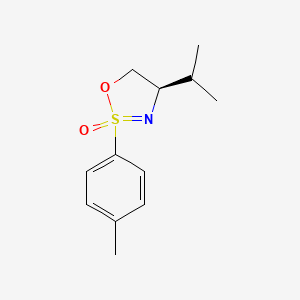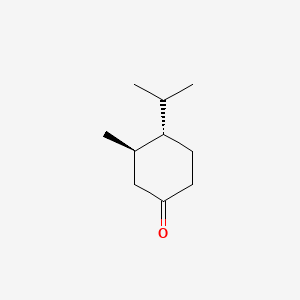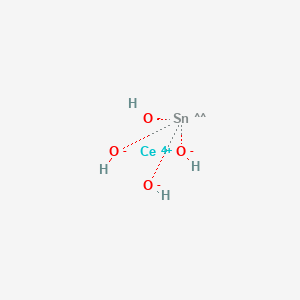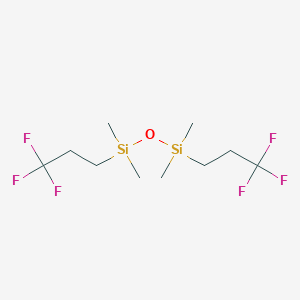![molecular formula C20H41N5O7 B13830080 (2R,3R,4R,5R)-2-[(2R,3R,4S,6R)-4,6-diamino-3-[(3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B13830080.png)
(2R,3R,4R,5R)-2-[(2R,3R,4S,6R)-4,6-diamino-3-[(3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gentamicin C2 Pentaacetate Salt is an antibiotic complex that consists of three closely related components. It is a derivative of Gentamicin, an aminoglycoside antibiotic used to treat a variety of bacterial infections. Gentamicin C2 Pentaacetate Salt is particularly known for its effectiveness against gram-negative bacteria and is used in various research and clinical settings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Gentamicin C2 Pentaacetate Salt involves the acetylation of Gentamicin C2. The process typically includes the treatment of Gentamicin C2 with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation, resulting in the formation of Gentamicin C2 Pentaacetate Salt .
Industrial Production Methods
Industrial production of Gentamicin C2 Pentaacetate Salt is generally achieved through fermentation processes using Micromonospora species. The fermentation broth is then subjected to various purification steps, including chromatography and lyophilization, to isolate and purify the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
Gentamicin C2 Pentaacetate Salt undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various acetylated and deacetylated derivatives, as well as oxidized and reduced forms of Gentamicin C2 Pentaacetate Salt .
Applications De Recherche Scientifique
Gentamicin C2 Pentaacetate Salt has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of aminoglycosides.
Biology: Employed in cell culture studies to prevent bacterial contamination.
Medicine: Investigated for its potential use in treating multi-drug resistant bacterial infections.
Industry: Utilized in the development of new antibiotic formulations and drug delivery systems.
Mécanisme D'action
Gentamicin C2 Pentaacetate Salt exerts its effects by binding to the 30S ribosomal subunit of bacteria, interfering with protein synthesis. This binding results in the production of defective proteins, ultimately leading to bacterial cell death. The molecular targets include the ribosomal RNA and various ribosomal proteins involved in the translation process .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gentamicin C2 Pentaacetate Salt is closely related to other Gentamicin derivatives, including:
- Gentamicin C1
- Gentamicin C1a
- Gentamicin C2a
- Gentamicin B1
- Gentamicin X2
Uniqueness
What sets Gentamicin C2 Pentaacetate Salt apart from its counterparts is its specific acetylation pattern, which can influence its pharmacokinetic properties and antibacterial activity. This unique structure allows for targeted applications in both research and clinical settings .
Propriétés
Formule moléculaire |
C20H41N5O7 |
|---|---|
Poids moléculaire |
463.6 g/mol |
Nom IUPAC |
(2R,3R,4R,5R)-2-[(2R,3R,4S,6R)-4,6-diamino-3-[(3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |
InChI |
InChI=1S/C20H41N5O7/c1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19/h8-19,25-28H,4-7,21-24H2,1-3H3/t8-,9+,10-,11+,12-,13+,14+,15+,16?,17+,18?,19+,20-/m0/s1 |
Clé InChI |
XUFIWSHGXVLULG-CTWBIEQZSA-N |
SMILES isomérique |
C[C@@H]([C@@H]1CC[C@H](C(O1)O[C@@H]2[C@H](C[C@H](C([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)N |
SMILES canonique |
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2-Aminoacetyl)amino]cyclopentane-1-carboxamide](/img/structure/B13830013.png)
![(2R,3R,4S,5S,6R)-2-[3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13830019.png)
![7H-Furo[3,2-g][1]benzopyran-7-one, 5-[(1,1-dimethylallyl)oxy]-4,6-dimethoxy-](/img/structure/B13830025.png)





![N-[Bis(2-chloroethyl)carbamoylmethyl]acetamide](/img/structure/B13830068.png)



